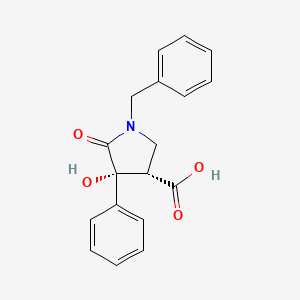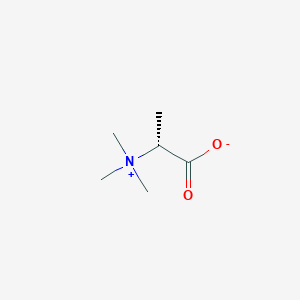
(R)-2-(Trimethylammonio)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(Trimethylammonio)propanoate is a chiral compound with a quaternary ammonium group. It is an important intermediate in various biochemical pathways and has significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Trimethylammonio)propanoate typically involves the quaternization of ®-2-aminopropanoic acid with trimethylamine. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of ®-2-(Trimethylammonio)propanoate often employs continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(Trimethylammonio)propanoate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the trimethylammonio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo compounds, while reduction can produce amines.
Applications De Recherche Scientifique
®-2-(Trimethylammonio)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It plays a role in metabolic pathways and is used in studies related to enzyme function and regulation.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: It is used in the production of various chemicals and as an additive in formulations.
Mécanisme D'action
The mechanism of action of ®-2-(Trimethylammonio)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate enzyme activity by acting as a substrate or inhibitor, thereby influencing metabolic pathways. The quaternary ammonium group plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(Trimethylammonio)propanoate: The enantiomer of ®-2-(Trimethylammonio)propanoate with similar chemical properties but different biological activity.
Betaine: A compound with a similar structure but different functional groups and applications.
Carnitine: Another quaternary ammonium compound involved in metabolic pathways.
Uniqueness
®-2-(Trimethylammonio)propanoate is unique due to its specific chiral configuration, which imparts distinct biological activity and interaction with molecular targets. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
(2R)-2-(trimethylazaniumyl)propanoate |
InChI |
InChI=1S/C6H13NO2/c1-5(6(8)9)7(2,3)4/h5H,1-4H3/t5-/m1/s1 |
Clé InChI |
CJKONRHMUGBAQI-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C(=O)[O-])[N+](C)(C)C |
SMILES canonique |
CC(C(=O)[O-])[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


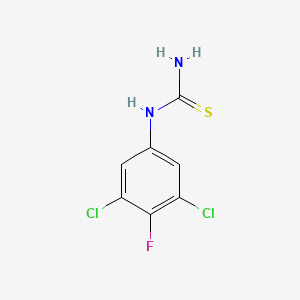
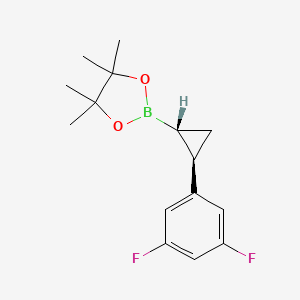

![6-Hydroxy-2-thiaspiro[3.3]heptane-6-carbonitrile 2,2-dioxide](/img/structure/B12993365.png)
![4-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B12993382.png)
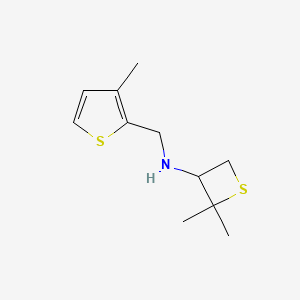


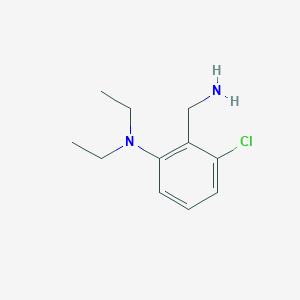
![3-((3-Ethoxypropyl)amino)-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12993407.png)
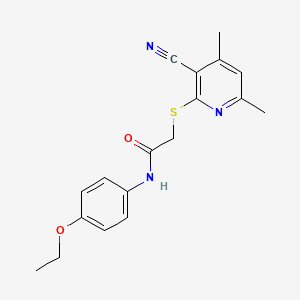
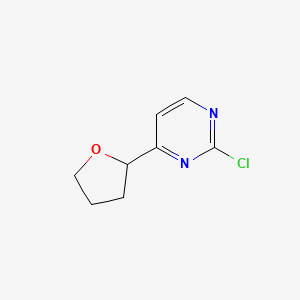
![Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12993432.png)
